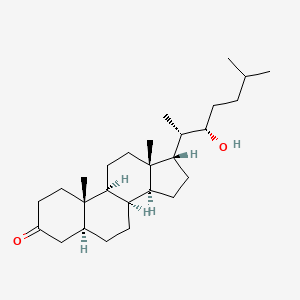
A,22S)-22-Hydroxycholestan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(A,22S)-22-Hydroxycholestan-3-one is a steroidal compound that belongs to the class of hydroxycholestanes. This compound is characterized by the presence of a hydroxyl group at the 22nd carbon position and a ketone group at the 3rd carbon position. It is a derivative of cholesterol and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (A,22S)-22-Hydroxycholestan-3-one typically involves the hydroxylation of cholestane derivatives. One common method includes the use of cytochrome P450 enzymes, which catalyze the hydroxylation at the 22nd carbon position. The reaction conditions often require specific cofactors and optimal pH levels to ensure the enzyme’s activity.
Industrial Production Methods: In an industrial setting, the production of (this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express the necessary enzymes. These processes are designed to be efficient and scalable, allowing for the large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: (A,22S)-22-Hydroxycholestan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 22nd position can be oxidized to form a ketone.
Reduction: The ketone group at the 3rd position can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 22-ketocholestan-3-one.
Reduction: Formation of 22-hydroxycholestan-3-ol.
Substitution: Formation of various substituted cholestane derivatives.
Scientific Research Applications
(A,22S)-22-Hydroxycholestan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in cellular processes and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the development of steroid-based drugs.
Industry: It is utilized in the production of various biochemical products and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (A,22S)-22-Hydroxycholestan-3-one involves its interaction with specific enzymes and receptors in the body. The hydroxyl group at the 22nd position allows it to bind to certain enzymes, influencing their activity. This binding can modulate various biochemical pathways, including those involved in cholesterol metabolism and steroidogenesis.
Comparison with Similar Compounds
22R-Hydroxycholestan-3-one: Differs in the stereochemistry at the 22nd position.
22-Hydroxycholesterol: Lacks the ketone group at the 3rd position.
Cholestane-3-one: Lacks the hydroxyl group at the 22nd position.
Uniqueness: (A,22S)-22-Hydroxycholestan-3-one is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Its ability to undergo specific reactions and interact with enzymes makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C27H46O2 |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(5S,8S,9S,10S,13S,14S,17S)-17-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h17-19,21-25,29H,6-16H2,1-5H3/t18-,19-,21+,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
BJUSQQDFDSMKIV-JUWUIRPVSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)[C@H](CCC(C)C)O |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















